molecular formula C11H12N4O2S B1373530 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 854634-29-0

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide

Cat. No.: B1373530
CAS No.: 854634-29-0
M. Wt: 264.31 g/mol
InChI Key: YARIYELWRXUWPG-UHFFFAOYSA-N
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Description

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its antibacterial properties. It is part of a class of compounds that have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Mechanism of Action

Target of Action

The primary target of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .

Mode of Action

The compound’s mode of action involves inhibiting the activity of dihydropteroate synthetase . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to replace PABA in the enzyme’s active site . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA synthesis and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption cascades down the pathway, leading to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting DNA synthesis, the compound effectively halts the proliferation of bacteria, making it bacteriostatic .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps, can reduce the compound’s effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This interaction is significant because carbonic anhydrase is involved in the reversible hydration of carbon dioxide, a critical process in maintaining acid-base balance in tissues . The compound also interacts with sulfonamide receptors, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in pH regulation and ion transport . This binding interaction is facilitated by the sulfonamide group, which forms a stable complex with the zinc ion in the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves several steps starting from benzene. The process includes nitration of benzene to form nitrobenzene, reduction to aniline, and subsequent reactions to introduce the sulfonamide and pyrimidine groups . Specific conditions such as the use of reducing agents like tin and hydrochloric acid, and reagents like chlorosulfonic acid, are crucial in these steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted sulfonamides .

Scientific Research Applications

Target Enzyme

The primary target of this compound is dihydropteroate synthetase , an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide disrupts the folate synthesis pathway, leading to impaired bacterial growth and replication.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is metabolized in the liver and excreted primarily through urine. Its efficacy can be influenced by various factors, including bacterial resistance mechanisms.

Applications in Scientific Research

This compound has several notable applications across different scientific domains:

Medicinal Chemistry

  • Antibacterial Research : The compound is extensively studied for its antibacterial properties. It serves as a model for developing new antibiotics aimed at overcoming resistance in pathogenic bacteria.
  • Therapeutic Uses : Investigated for potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Biochemistry

  • Enzyme Inhibition Studies : Used as an inhibitor in biochemical assays to study the role of dihydropteroate synthetase and related pathways.
  • Cellular Effects : Research indicates that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle processes.

Industrial Applications

  • Pharmaceutical Production : Employed as a building block in synthesizing more complex pharmaceutical compounds.
  • Analytical Chemistry : Serves as a reference standard in analytical methods for quantifying sulfonamide derivatives.

Case Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a lower minimum inhibitory concentration (MIC) compared to traditional sulfonamides, suggesting enhanced potency.

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that this compound could effectively inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

Biological Activity

4-Amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of synthetic bacteriostatic antibiotics that inhibit bacterial growth by interfering with folate synthesis.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 854634-29-0

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for nucleic acid production. By inhibiting this pathway, sulfonamides effectively halt bacterial growth and replication.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The compound has shown effectiveness in various studies:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Resistance Mechanisms : Despite its efficacy, resistance to sulfonamides can develop due to mutations in target enzymes or increased expression of efflux pumps in bacteria .

Cardiovascular Effects

Recent studies have explored the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Studies : In an isolated rat heart model, compounds similar to this compound were evaluated for their effects on coronary resistance and perfusion pressure. Results indicated that these compounds could significantly decrease perfusion pressure, suggesting a potential role in cardiovascular modulation .
  • Calcium Channel Interaction : Theoretical docking studies suggest that these compounds may interact with calcium channels, influencing vascular tone and potentially offering therapeutic benefits in managing hypertension .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

ParameterValue
Absorption60% - 80%
MetabolismHepatic
Half-life6 - 14 hours
Plasma Protein BindingLow (72.9%)

The compound exhibits moderate absorption rates and is primarily metabolized in the liver, with a relatively short half-life, indicating a need for frequent dosing in clinical applications .

Case Studies

Several case studies highlight the biological activity of sulfonamide derivatives:

  • Clinical Applications : Sulfadiazine (a related compound) has been used effectively in treating infections caused by Toxoplasma gondii and other pathogens .
  • Combination Therapies : Research has explored the conjugation of sulfonamides with other drugs to enhance their efficacy against resistant bacterial strains and improve pharmacokinetic properties .

Properties

IUPAC Name

4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARIYELWRXUWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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